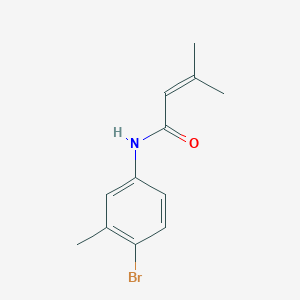

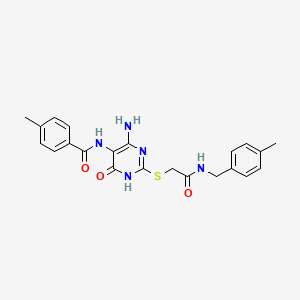

N-(4-bromo-3-methylphenyl)-3-methylbut-2-enamide

説明

N-(4-bromo-3-methylphenyl)-3-methylbut-2-enamide, also known as BMMB, is a synthetic compound that has been used in a variety of scientific research applications. BMMB is a derivative of the natural compound 4-bromo-3-methylphenylacetamide and is classified as a brominated phenylacetamide. BMMB has been found to have many biochemical and physiological effects, and has been studied extensively in laboratory experiments.

科学的研究の応用

Anticonvulsant Properties

Research studies have demonstrated the potential of compounds related to N-(4-bromo-3-methylphenyl)-3-methylbut-2-enamide in the development of anticonvulsant drugs. For instance, a study on the anticonvulsant enaminone E139 showed that it suppresses epileptiform activity in rat hippocampal slices, suggesting its utility in treating seizure disorders (Ananthalakshmi et al., 2007). Another study highlighted the concentration-dependent effects of methyl 4-(4′-bromophenyl)aminocyclohex-3-en-6-methyl-2-oxo-1-oate on neuronal excitability in vitro, indicating its direct influence on action potential firing and suggesting therapeutic implications for enaminones as anticonvulsants (Ananthalakshmi, Edafiogho, & Kombian, 2006).

Structural Analysis

X-ray crystallography and theoretical studies have been conducted to establish the structure of related compounds and their energetically preferred conformations, contributing to a deeper understanding of their biological activity. For example, the structure of methyl 4-(4′-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate (E139) was determined to be crucial for its anticonvulsant properties, providing insights into the design of new anticonvulsant agents (Edafiogho, Denny, Schwalbe, & Lowe, 2003).

Synthetic Applications

Compounds with structural similarities to N-(4-bromo-3-methylphenyl)-3-methylbut-2-enamide have been explored for their synthetic utility in creating novel chemical entities. For example, a study on the copper-catalyzed intermolecular amidation and imidation of unactivated alkanes highlighted the development of methods for functionalizing alkanes to form N-alkyl products, demonstrating the versatility of these reactions in synthetic chemistry (Tran, Li, Driess, & Hartwig, 2014).

作用機序

Target of Action

The primary target of N-(4-bromo-3-methylphenyl)-3-methylbut-2-enamide is Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) . PfDHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway of Plasmodium falciparum, the parasite responsible for the most severe form of human malaria. Inhibiting this enzyme deprives the parasite of the essential pyrimidine nucleotides, thus preventing its growth and proliferation .

特性

IUPAC Name |

N-(4-bromo-3-methylphenyl)-3-methylbut-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-8(2)6-12(15)14-10-4-5-11(13)9(3)7-10/h4-7H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWWAOICRNOKOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C=C(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2890730.png)

![2-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2890731.png)

![8-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2890733.png)

![N-[2-(2-Nitrophenoxy)ethyl]phthalimide](/img/structure/B2890735.png)

![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]azetidine-1-carboxamide](/img/structure/B2890739.png)

![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2890742.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2890743.png)